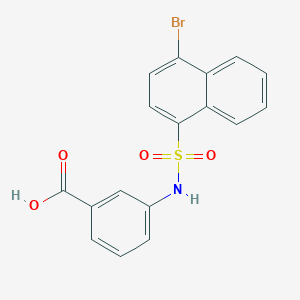
2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide, also known as DBHBS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DBHBS is a sulfonamide derivative that contains two bromine atoms and a hydroxyethyl group, making it a versatile compound for various applications.
Mécanisme D'action
The mechanism of action of 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes that play a crucial role in various biological processes. This compound has been shown to inhibit the activity of carbonic anhydrase, a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ion. Carbonic anhydrase is involved in various physiological processes, including acid-base balance, respiration, and ion transport. Inhibition of carbonic anhydrase by this compound can lead to the disruption of these processes, resulting in various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the activity of carbonic anhydrase with high potency and selectivity. In vivo studies have shown that this compound can reduce the growth of cancer cells and exhibit antibacterial and anti-inflammatory activity. This compound has also been shown to exhibit potent analgesic and antipyretic effects, making it a potential candidate for the treatment of pain and fever.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations, including its potential toxicity and limited selectivity for certain enzymes. Careful consideration should be taken when using this compound in lab experiments to ensure its safety and efficacy.
Orientations Futures
There are several future directions for the research and development of 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, bacterial infections, and inflammation. Another direction is to study its mechanism of action in more detail to gain a better understanding of its biological effects. Additionally, this compound can be utilized to develop new functional materials with unique properties and applications. Further research on this compound can lead to the discovery of new compounds with potential therapeutic and industrial applications.
Méthodes De Synthèse
The synthesis of 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide involves the reaction of 2,5-dibromoaniline with chloroacetic acid, followed by the reaction with sodium hydroxide to obtain the final product. This method has been widely used to synthesize this compound with high purity and yield.
Applications De Recherche Scientifique
2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, bacterial infections, and inflammation. In biochemistry, this compound has been used as a tool to study enzyme inhibition and protein-ligand interactions. In materials science, this compound has been utilized to prepare functional materials such as sensors, catalysts, and polymers.
Propriétés
Formule moléculaire |
C8H9Br2NO3S |
|---|---|
Poids moléculaire |
359.04 g/mol |
Nom IUPAC |
2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H9Br2NO3S/c9-6-1-2-7(10)8(5-6)15(13,14)11-3-4-12/h1-2,5,11-12H,3-4H2 |
Clé InChI |
BVOMWZBESACPEM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)NCCO)Br |
SMILES canonique |
C1=CC(=C(C=C1Br)S(=O)(=O)NCCO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273263.png)


![1-[(2,5-dibromophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B273281.png)
![1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B273283.png)


